1-{2-[(4-chlorophenyl)sulfanyl]acetyl}piperidine-4-carboxamide
Description
1-{2-[(4-chlorophenyl)sulfanyl]acetyl}piperidine-4-carboxamide is a synthetic organic compound that features a piperidine ring substituted with a carboxamide group and a 4-chlorophenylsulfanylacetyl moiety
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)sulfanylacetyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2S/c15-11-1-3-12(4-2-11)20-9-13(18)17-7-5-10(6-8-17)14(16)19/h1-4,10H,5-9H2,(H2,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLCPLHKXPUTBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CSC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{2-[(4-chlorophenyl)sulfanyl]acetyl}piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 4-chlorophenylsulfanylacetyl intermediate: This step involves the reaction of 4-chlorothiophenol with an appropriate acylating agent, such as acetyl chloride, under basic conditions to form the 4-chlorophenylsulfanylacetyl intermediate.
Coupling with piperidine: The intermediate is then reacted with piperidine-4-carboxamide in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-{2-[(4-chlorophenyl)sulfanyl]acetyl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles like amines or thiols.
Common reagents and conditions for these reactions include:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: LiAlH4 in dry ether.
Substitution: Sodium hydride (NaH) in DMF (dimethylformamide).
Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds.
Scientific Research Applications
1-{2-[(4-chlorophenyl)sulfanyl]acetyl}piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biology: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: It is explored for its use in the development of novel materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism by which 1-{2-[(4-chlorophenyl)sulfanyl]acetyl}piperidine-4-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfanyl and carboxamide groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target proteins. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
1-{2-[(4-chlorophenyl)sulfanyl]acetyl}piperidine-4-carboxamide can be compared with similar compounds such as:
4-chlorophenylsulfanylacetyl derivatives: These compounds share the sulfanylacetyl moiety and may exhibit similar reactivity and biological activity.
Piperidine-4-carboxamide derivatives: These compounds share the piperidine ring and carboxamide group, making them relevant for comparison in terms of pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
